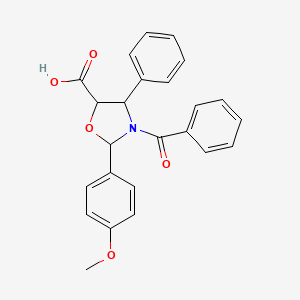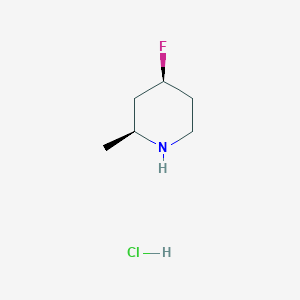
Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate is an organic compound with the molecular formula C14H27NO3 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The flow process allows for better control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamate derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamate substrates.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Similar structure but with a cyclopropyl ring instead of a cyclohexyl ring.
Tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate: Contains additional hydroxymethyl groups.
Uniqueness
Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate is unique due to its specific cyclohexyl ring structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H27NO3 |
|---|---|
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[1-(hydroxymethyl)cyclohexyl]ethyl]carbamate |
InChI |
InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-10-9-14(11-16)7-5-4-6-8-14/h16H,4-11H2,1-3H3,(H,15,17) |
Clave InChI |
UUVIPLFVIUNTQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1(CCCCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12098631.png)

![1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12098634.png)
![tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate](/img/structure/B12098635.png)





